Gibberosin K

CAS No.:

Cat. No.: VC1930460

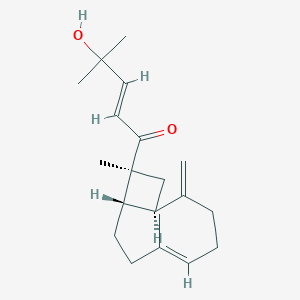

Molecular Formula: C20H30O2

Molecular Weight: 302.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H30O2 |

|---|---|

| Molecular Weight | 302.5 g/mol |

| IUPAC Name | (E)-1-[(1R,5E,9S,10S)-6,10-dimethyl-2-methylidene-10-bicyclo[7.2.0]undec-5-enyl]-4-hydroxy-4-methylpent-2-en-1-one |

| Standard InChI | InChI=1S/C20H30O2/c1-14-7-6-8-15(2)16-13-20(5,17(16)10-9-14)18(21)11-12-19(3,4)22/h7,11-12,16-17,22H,2,6,8-10,13H2,1,3-5H3/b12-11+,14-7+/t16-,17-,20-/m0/s1 |

| Standard InChI Key | HFOYWBKBWBSCMJ-CNEVOPABSA-N |

| Isomeric SMILES | C/C/1=C\CCC(=C)[C@@H]2C[C@]([C@H]2CC1)(C)C(=O)/C=C/C(C)(C)O |

| Canonical SMILES | CC1=CCCC(=C)C2CC(C2CC1)(C)C(=O)C=CC(C)(C)O |

Introduction

Chemical Structure and Properties

Gibberosin K is formally identified as (1S*,9R*,11S*,4E,13E)-15-hydroxyxeniaphylla-4,8(19),13-trien-12-one, indicating its stereochemical configuration and key functional groups . The compound's molecular formula is C20H30O2 with a molecular weight of 302.46 g/mol . Structurally, it contains both ketone and tertiary alcohol functional groups within its complex carbocyclic framework.

Chemical Identification Data

The detailed chemical information for Gibberosin K includes specific spectroscopic and structural parameters that are essential for its unambiguous identification and characterization.

| Parameter | Value |

|---|---|

| IUPAC Name | (E)-1-[(1R,5E,9S,10S)-6,10-dimethyl-2-methylidene-10-bicyclo[7.2.0]undec-5-enyl]-4-hydroxy-4-methylpent-2-en-1-one |

| Molecular Formula | C20H30O2 |

| Molecular Weight | 302.46 g/mol |

| Exact Mass | 302.22458 g/mol |

| InChI | InChI=1S/C20H30O2/c1-14-7-6-8-15(2)16-13-20(5,17(16)10-9-14)18(21)11-12-19(3,4)22/h7,11-12,16-17,22H,2,6,8-10,13H2,1,3-5H3/b12-11+,14-7+/t16-,17-,20-/m0/s1 |

| InChIKey | HFOYWBKBWBSCMJ-CNEVOPABSA-N |

| PubChem Compound ID | 23661416 |

The compound is characterized by a complex bicyclic structure with a conjugated enone system and a tertiary alcohol functionality . The stereochemistry at positions 1S*, 9R*, and 11S* is critical to its three-dimensional arrangement and likely influences its biological activity.

Natural Sources and Isolation

Gibberosin K was isolated from the Formosan soft coral Sinularia gibberosa . This marine invertebrate has proven to be a rich source of bioactive diterpenoids, including several gibberosins with varied structural features. The isolation of Gibberosin K typically involves extraction of coral samples with organic solvents followed by multiple chromatographic separation techniques.

The identification and structural elucidation of Gibberosin K were achieved through comprehensive spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . The research on related compounds such as Gibberosin D suggests that detailed NMR data (including 13C NMR) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) were likely employed in the characterization of Gibberosin K .

Biological Activities

Metabolic Significance

Gibberosin K has been identified as a metabolite with potential physiological roles. As with many secondary metabolites produced by marine organisms, Gibberosin K may serve ecological functions such as chemical defense against predators or competitors in the coral's natural environment.

Research Context and Related Compounds

Gibberosin K belongs to a family of related diterpenoids isolated from Sinularia species. Research on soft corals has yielded several structurally similar compounds, including other gibberosins . For context, research has identified compounds such as Gibberosin D (with molecular formula C22H34O4), which shares structural features with Gibberosin K .

The investigation of caryophyllene-derived terpenoids from Formosan soft corals represents an active area of marine natural product research . These studies typically involve teams of marine biotechnologists, natural product chemists, and pharmacologists working to isolate, characterize, and evaluate bioactive compounds from marine sources.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume